CCOC(=O)c1cnc(Cl)nc1C(F)(F)F
. The InChI representation of the molecule is 1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3
.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula . It belongs to the class of pyrimidine derivatives, characterized by a six-membered ring structure that includes nitrogen atoms at positions 1 and 3. This compound is notable for its applications in pharmaceuticals and agrochemicals, serving as an important intermediate in the synthesis of various biologically active molecules .
The synthesis of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves several methods, with one common approach being the reaction of ethyl 4,4,4-trifluoroacetoacetate with appropriate reagents. The process often utilizes chloroform and sodium carbonate to neutralize the reaction mixture, ensuring optimal conditions for the formation of the desired compound .
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate features a pyrimidine ring with specific substituents:
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is involved in several key chemical reactions:
The choice of reagents and specific reaction conditions significantly influences the outcomes of these reactions, including product yield and purity.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate interacts with various enzymes and proteins in biological systems. It participates in nucleophilic substitution reactions, acting as a substrate for enzymes that facilitate these processes. Additionally, it has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, particularly influencing the NF-kB inflammatory pathway which is crucial for immune responses .
Relevant data on handling and storage can be found in Safety Data Sheets (SDS) associated with this compound .
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has significant applications in scientific research:
This compound's unique structural features contribute to its reactivity and utility in diverse chemical applications, making it a valuable asset in both industrial and research settings.
CAS No.: 228113-66-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3